molecular formula C7H6Cl2N2O2 B1646932 2,6-Dichloro-4-pyrimidinepropanoic Acid CAS No. 212650-39-0

2,6-Dichloro-4-pyrimidinepropanoic Acid

Cat. No.: B1646932
CAS No.: 212650-39-0
M. Wt: 221.04 g/mol
InChI Key: JNJOJPVJDFNUNZ-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-pyrimidinepropanoic Acid is a chemical compound with the molecular formula C7H6Cl2N2O2 It is characterized by the presence of a pyrimidine ring substituted with two chlorine atoms at positions 2 and 6, and a propanoic acid group at position 4

Properties

IUPAC Name

3-(2,6-dichloropyrimidin-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O2/c8-5-3-4(1-2-6(12)13)10-7(9)11-5/h3H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJOJPVJDFNUNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)Cl)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101279895
Record name 2,6-Dichloro-4-pyrimidinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101279895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212650-39-0
Record name 2,6-Dichloro-4-pyrimidinepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=212650-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloro-4-pyrimidinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101279895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-pyrimidinepropanoic Acid typically involves the chlorination of pyrimidine derivatives followed by the introduction of the propanoic acid group. One common method involves the reaction of 2,4-dichloro-6-(4-methyl-3-pentenyl)pyrimidine with potassium permanganate and sodium periodate in the presence of potassium carbonate and tert-butanol. The reaction mixture is stirred for 16 hours, acidified to pH 3, and then extracted with ethyl acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-pyrimidinepropanoic Acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The propanoic acid group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield pyrimidine derivatives and carboxylic acids.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted pyrimidines, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,6-Dichloro-4-pyrimidinepropanoic Acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-pyrimidinepropanoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes, thereby modulating biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-6-methylpyrimidine: Similar structure but with a methyl group instead of a propanoic acid group.

    2,6-Dichloropyrimidine: Lacks the propanoic acid group, making it less versatile in certain reactions.

    4-Chloro-2,6-dimethylpyrimidine: Contains methyl groups instead of chlorine atoms at positions 2 and 6.

Uniqueness

2,6-Dichloro-4-pyrimidinepropanoic Acid is unique due to the presence of both chlorine atoms and a propanoic acid group, which allows for a wide range of chemical modifications and applications. Its structure provides a balance between reactivity and stability, making it a valuable compound in various fields of research and industry.

Biological Activity

2,6-Dichloro-4-pyrimidinepropanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H7Cl2N2O2C_7H_7Cl_2N_2O_2 and is characterized by a pyrimidine ring substituted with chlorine atoms and a propanoic acid moiety. Its structure is pivotal for its biological activity, particularly in enzyme inhibition and cellular signaling pathways.

Biological Activity

1. Antitumor Activity
Recent studies have demonstrated that this compound exhibits notable antitumor properties. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). The compound's mechanism involves inducing apoptosis and cell cycle arrest.

Cell Line IC50 (nM) Effects
MCF-745Apoptosis induction
HCT-1166Cell cycle arrest at G1 phase
HepG-248Moderate cytotoxicity

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's efficacy compared to standard treatments like sorafenib.

2. Enzymatic Inhibition
The compound has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. Molecular docking studies suggest that this compound fits well into the active site of CDK2, forming essential hydrogen bonds that enhance its inhibitory activity.

The biological effects of this compound are attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It causes G1 phase arrest, preventing cells from progressing through the cycle and dividing.
  • Enzyme Inhibition : By inhibiting CDK2, it disrupts critical phosphorylation events necessary for cell cycle progression.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on MCF-7 Cells : In a controlled laboratory setting, treatment with this compound resulted in a significant increase in early apoptosis markers compared to untreated controls. The percentage of early apoptotic cells rose from 1.85% in the control group to 41.55% in treated cells.
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor sizes and improved survival rates compared to those receiving placebo treatments. These findings support its potential as an effective anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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